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Compound of Interest

Compound Name: Nbump

Cat. No.: B1206396 Get Quote

COMPOUND IDENTIFICATION

Systematic Name: N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-1-

carboxamide

Common Abbreviations: NBUMP, B.M.Y. 7378

Chemical Class: Arylpiperazine, Adamantane Derivative

CAS Number: 134390-72-0

Executive Summary
NBUMP, also known as B.M.Y. 7378, is a high-affinity ligand for the serotonin 1A (5-HT₁ₐ)

receptor, where it functions as a partial agonist. It also exhibits potent and selective antagonist

activity at the α₁D-adrenergic receptor. Structurally, it belongs to the arylpiperazine class of

compounds, a scaffold known for activity at serotonergic and dopaminergic receptors. The

incorporation of a bulky adamantane moiety significantly enhances its affinity and selectivity for

the 5-HT₁ₐ receptor over other receptors, particularly α₁-adrenergic sites. This technical guide

provides a comprehensive overview of the known pharmacology of NBUMP, including its

mechanism of action, receptor binding profile, and the experimental methodologies used for its

characterization.
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NBUMP's primary pharmacological activities are centered on its interaction with G-protein

coupled receptors (GPCRs), specifically the 5-HT₁ₐ and α₁D-adrenergic receptors.

Serotonin 5-HT₁ₐ Receptor Partial Agonism
NBUMP is a potent partial agonist at the 5-HT₁ₐ receptor. As a partial agonist, it binds to the

receptor and elicits a functional response that is lower than that of a full agonist (like serotonin).

This property allows it to act as a modulator of serotonergic transmission; it can function as an

agonist in states of low serotonin and as an antagonist in states of high serotonin.

The 5-HT₁ₐ receptor is an inhibitory GPCR coupled to Gαi/o proteins. Activation of this receptor

by an agonist like NBUMP initiates a signaling cascade that leads to the inhibition of adenylyl

cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The dissociated Gβγ

subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK)

channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.

α₁D-Adrenergic Receptor Antagonism
In addition to its serotonergic activity, NBUMP is a selective antagonist of the α₁D-

adrenoceptor. It binds to this receptor with high affinity but does not elicit an intracellular

response, thereby blocking the action of endogenous agonists like norepinephrine. This

selective antagonism contributes to its overall pharmacological profile and differentiates it from

other 5-HT₁ₐ ligands that may have broader adrenergic activity.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data describing NBUMP's interaction with

its primary molecular targets.

Table 1: Receptor Binding Affinity of NBUMP
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Target
Receptor

Radioligand
Tissue/Cell
Source

Kᵢ (nM) Reference

5-HT₁ₐ [³H]8-OH-DPAT
Rat
Hippocampal
Membranes

0.4 [1]

α₁-Adrenergic [³H]Prazosin
Rat Brain

Membranes
64 [1]

α₁D-Adrenergic Not Specified
Cloned Rat α₁D-

AR
2 [2]

α₁A-Adrenergic Not Specified
Cloned Rat α₁A-

AR
800 [2]

α₁B-Adrenergic Not Specified Hamster α₁B-AR 600 [2]

| D₂ Dopamine | Not Specified | Not Specified | >1000 | |

Kᵢ (Inhibitory Constant) is the concentration of a ligand that will bind to 50% of the receptors in

the absence of radioligand. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of NBUMP

Target
Receptor

Assay Type
Measured
Effect

Intrinsic
Activity (IA)

Reference

| 5-HT₁ₐ | Adenylyl Cyclase Assay | Inhibition of cAMP | Partial Agonist / Antagonist |[1][2] |

Note: The precise quantitative intrinsic activity (e.g., 40%) is widely cited but the primary source

for this specific value could not be definitively located in the reviewed literature. The original

characterization paper by Mokrosz et al. (1994) qualitatively describes it as having antagonist

activity in their preliminary adenylyl cyclase assay, while other sources refer to it as a partial

agonist.
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Specific pharmacokinetic data for NBUMP, such as its absorption, distribution, metabolism, and

excretion (ADME) profile, are not extensively detailed in publicly available literature. However,

general characteristics can be inferred from its chemical structure.

Lipophilicity: The presence of the adamantane group, often referred to as a "lipophilic bullet,"

significantly increases the lipophilicity of the molecule. This property generally enhances the

ability of a compound to cross cell membranes and the blood-brain barrier.

Metabolism: Arylpiperazine derivatives are typically metabolized by cytochrome P450 (CYP)

enzymes in the liver, with CYP3A4 and CYP2D6 being common pathways. The adamantane

moiety is generally metabolically stable due to its rigid, saturated structure.

Further research is required to fully characterize the pharmacokinetic profile of NBUMP.

Signaling & Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway and a typical experimental workflow

for characterizing compounds like NBUMP.

Figure 1: Canonical 5-HT1A Receptor Signaling Pathway
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Figure 1: Canonical 5-HT1A Receptor Signaling Pathway

Figure 2: Workflow for In Vitro Pharmacological Profiling
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Figure 2: Workflow for In Vitro Pharmacological Profiling
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The following are detailed methodologies for key experiments used to characterize the

pharmacology of NBUMP.

Radioligand Competition Binding Assay (for Kᵢ
Determination)
This protocol is based on the methods used for characterizing high-affinity 5-HT₁ₐ ligands.[1]

Objective: To determine the binding affinity (Kᵢ) of NBUMP for the 5-HT₁ₐ receptor by

measuring its ability to compete with a known radioligand.

Materials:

Receptor Source: Crude membrane preparations from rat hippocampus.

Radioligand: [³H]8-OH-DPAT (a 5-HT₁ₐ agonist).

Test Compound: NBUMP dissolved in a suitable solvent (e.g., DMSO), then serially

diluted.

Non-specific Control: 10 µM Serotonin or another high-affinity 5-HT₁ₐ ligand.

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.7.

Equipment: 96-well microplates, cell harvester with glass fiber filters (e.g., Whatman

GF/B), liquid scintillation counter.

Procedure:

Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold assay buffer.

Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the

membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 15

min). Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g.,

via Bradford assay).
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Assay Setup: Set up the assay in triplicate in a 96-well plate.

Total Binding Wells: Add assay buffer, [³H]8-OH-DPAT (at a final concentration near its

Kₑ, e.g., 1.0 nM), and membrane preparation (e.g., 100-200 µg protein/well).

Non-specific Binding Wells: Add the same components as total binding, plus the non-

specific control ligand (e.g., 10 µM Serotonin).

Competition Wells: Add the same components as total binding, plus NBUMP at various

concentrations (typically a 10-point log or half-log dilution series, e.g., 10⁻¹² M to 10⁻⁵

M).

Incubation: Incubate the plate for 30 minutes at 37°C.

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters using

a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound

radioligand.

Counting: Place the dried filters into scintillation vials, add a scintillation cocktail, and

measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis:

Calculate Specific Binding = (Total Binding CPM) - (Non-specific Binding CPM).

Plot the percentage of specific binding against the log concentration of NBUMP.

Use non-linear regression analysis to fit a sigmoidal dose-response curve and

determine the IC₅₀ value (the concentration of NBUMP that inhibits 50% of specific

binding).

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where

[L] is the concentration of the radioligand and Kₑ is its dissociation constant.

[³⁵S]GTPγS Binding Assay (for Functional Activity)
This assay directly measures G-protein activation and is a standard method for determining the

intrinsic activity of a GPCR ligand.
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Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of NBUMP at stimulating G-

protein activation via the 5-HT₁ₐ receptor.

Materials:

Receptor Source: Membranes from cells stably expressing the human 5-HT₁ₐ receptor

(e.g., CHO or HEK293 cells) or from brain tissue.

Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

Reagents: Guanosine diphosphate (GDP), unlabeled GTPγS (for non-specific binding).

Test Compound: NBUMP and a reference full agonist (e.g., Serotonin or 8-OH-DPAT).

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4.

Equipment: As per the radioligand binding assay.

Procedure:

Membrane Preparation: As described in section 6.1.

Assay Setup: In a 96-well plate, add the following to each well in assay buffer:

Membrane preparation (e.g., 10-20 µg protein).

GDP (e.g., 10 µM final concentration) to ensure G-proteins are in their inactive state.

[³⁵S]GTPγS (e.g., 0.1 nM final concentration).

Test compound (NBUMP) or reference agonist at various concentrations.

For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10

µM).

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

Filtration & Counting: Terminate the reaction and quantify radioactivity as described in

section 6.1.
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Data Analysis:

Calculate the net agonist-stimulated binding by subtracting basal binding (no agonist)

from the binding at each agonist concentration.

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.

Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal

effect) and Eₘₐₓ (maximal effect) for both NBUMP and the full agonist.

Calculate the Intrinsic Activity (IA) of NBUMP relative to the full agonist: IA = (Eₘₐₓ of

NBUMP / Eₘₐₓ of Full Agonist).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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